Catalytic Yield Advantage of Al(DS)₃ over SDS in Aqueous Bis-Indolyl Methane Synthesis
In a systematic comparison of metal dodecyl sulfates as catalysts for indole–aldehyde condensation in H₂O:EtOH (2:1), Al(DS)₃ produced bis-indolyl methane in 89% isolated yield within 4 hours. Under identical conditions, sodium dodecyl sulfate (NaDS/SDS) gave only 50% yield after 24 hours. Al(DS)₃ also outperformed Pb(DS)₂ (60% yield, 12 h), Co(DS)₂ (80%, 4.75 h), and Ca(DS)₂ (85%, 8 h), while performing comparably to Fe(DS)₃ (88%, 1.5 h) and Cr(DS)₃ (88%, 1.5 h) [1]. The best-in-class catalyst was Zr(DS)₄ (90%, 1 h); however, the 1.78-fold yield enhancement of Al(DS)₃ over SDS demonstrates the functional superiority of the trivalent metal dodecyl sulfate LASC architecture over the simple micellar surfactant.
SDS: 50% yield, 24 h
Difference: +39 pp yield; 6× faster
| Evidence Dimension | Catalytic yield and reaction time for bis-indolyl methane synthesis via indole–aldehyde condensation |
|---|---|
| Target Compound Data | Al(DS)₃: 89% isolated yield, 4 h reaction time |
| Comparator Or Baseline | NaDS (SDS): 50% yield, 24 h; Fe(DS)₃: 88%, 1.5 h; Cr(DS)₃: 88%, 1.5 h; Zr(DS)₄: 90%, 1 h; Ca(DS)₂: 85%, 8 h; Co(DS)₂: 80%, 4.75 h; Pb(DS)₂: 60%, 12 h |
| Quantified Difference | Al(DS)₃ vs SDS: +39 percentage-point yield advantage (89% vs 50%); 6-fold shorter reaction time (4 h vs 24 h). Al(DS)₃ vs Zr(DS)₄: −1 percentage point yield, 4-fold longer time. |
| Conditions | H₂O:EtOH (2:1) solvent, room temperature, 10 mol% catalyst loading, indole + 4-chlorobenzaldehyde model reaction |
Why This Matters
For procurement decisions in aqueous organic synthesis, Al(DS)₃ provides a 1.78-fold yield advantage over commodity SDS, directly translating to higher process efficiency and reduced waste; however, if reaction rate is the primary constraint, Fe(DS)₃ or Zr(DS)₄ may be more appropriate selections.
- [1] Ghorbani-Vaghei, R.; Veisi, H.; Keypour, H.; Dehghani-Firouzabadi, A. A. A new catalytic method for the preparation of bis-indolyl and tris-indolyl methanes in aqueous media. Catal. Commun. 2007, 8 (2), 173–178. Table 2. View Source
